molecular formula C9H9FN4S B2811697 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine CAS No. 714203-98-2

3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine

Cat. No. B2811697
CAS RN: 714203-98-2
M. Wt: 224.26
InChI Key: KFODOZBFEBUCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine (FBTTA) is a synthetic compound with potential therapeutic applications. It is a member of the triazole family of compounds, which are known for their ability to form strong bonds with other molecules. FBTTA has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, FBTTA has been investigated for its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).

Scientific Research Applications

Antioxidant and Biochemical Activity

Compounds with the 1,2,4-triazole moiety, such as 3-thio-1,2,4-triazoles, exhibit significant antioxidant and antiradical activities. They positively impact the overall condition and biochemical processes in patients exposed to high doses of radiation. Their structure has been compared to biogenic amino acids like cysteine, emphasizing their potential in mitigating radiation damage and their biochemical utility (А. G. Kaplaushenko, 2019).

Industrial Applications

1,2,4-Triazole derivatives find extensive applications in agriculture, pharmaceuticals, dyes, and high-energy materials. Their utility extends to anti-corrosion additives and the production of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences and energy (Nazarov V.N. et al., 2021).

Synthesis and Chemical Properties

The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been crucial in exploring their potential applications in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are used in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils, demonstrating their broad utility and low toxicity (V. Parchenko, 2019).

Patent Review on Triazole Derivatives

A review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives between 2008 and 2011 highlights their significance in drug development. These compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review emphasizes the need for more efficient synthesis methods that consider green chemistry and the development of new drugs for emerging diseases (V. Ferreira et al., 2013).

Biological Activities of Triazole Derivatives

1,2,4-Triazole derivatives are being studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is promising for the synthesis of biologically active substances, with significant attention paid to chemical modeling and the use of these derivatives in medicine (M. V. Ohloblina, 2022).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODOZBFEBUCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327003
Record name 3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

714203-98-2
Record name 3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.